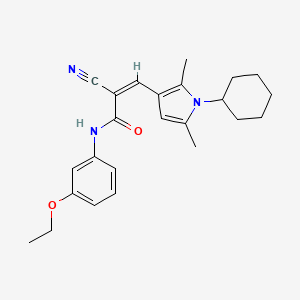![molecular formula C19H16N4O4 B4762859 N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4762859.png)
N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide
説明
N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide, also known as BMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BMQ is a hydrazinecarboxamide derivative that has shown promise in the treatment of various diseases, including cancer and neurological disorders.
作用機序
N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide exerts its therapeutic effects through various mechanisms. In cancer cells, N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide induces apoptosis by activating caspase-3 and caspase-9. N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide also inhibits cell proliferation by downregulating the expression of cyclin D1 and upregulating the expression of p21. In the brain, N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide also enhances mitochondrial function and reduces neuronal apoptosis.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide reduces the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor invasion and angiogenesis. In the brain, N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide reduces the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in neurodegeneration. N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide has some limitations for laboratory experiments. It is a relatively new compound that has not been extensively studied, which makes it difficult to compare its effects with other compounds. N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide. One potential direction is to investigate its use in combination with other anticancer drugs to enhance its therapeutic effects. Another direction is to study its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide. Overall, N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide has shown promise as a potential therapeutic agent for various diseases, and further studies are needed to fully explore its potential.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide has been investigated for its potential therapeutic properties in various diseases. Studies have shown that N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide has been studied for its potential use in the treatment of diabetes and cardiovascular diseases.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-methylquinoline-4-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-11-8-14(13-4-2-3-5-15(13)20-11)18(24)22-23-19(25)21-12-6-7-16-17(9-12)27-10-26-16/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJICJYJCFTJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-methylquinolin-4-yl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate](/img/structure/B4762790.png)
![1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4762795.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4762799.png)
![4-bromo-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4762807.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4762827.png)

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4762838.png)

![1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4762851.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4762867.png)
![1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4762873.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)
![N-benzyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4762895.png)